molecular formula C23H22O5 B13682443 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid

3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid

Cat. No.: B13682443
M. Wt: 378.4 g/mol
InChI Key: JLQBQSZIXGRWKY-UHFFFAOYSA-N
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Description

3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid is an organic compound with the molecular formula C23H22O5 and a molecular weight of 378.42 g/mol . This compound is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety. It is a white solid that is soluble in common organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid typically involves the benzylation of 3,4-dihydroxyphenylacetic acid. The reaction is carried out using benzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylic alcohols.

    Substitution: Benzylic bromides.

Scientific Research Applications

3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups enhance its ability to interact with hydrophobic pockets in proteins, while the hydroxypropanoic acid moiety can form hydrogen bonds with active sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid is unique due to the presence of two benzyloxy groups and a hydroxypropanoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

3-[3,4-bis(phenylmethoxy)phenyl]-2-hydroxypropanoic acid

InChI

InChI=1S/C23H22O5/c24-20(23(25)26)13-19-11-12-21(27-15-17-7-3-1-4-8-17)22(14-19)28-16-18-9-5-2-6-10-18/h1-12,14,20,24H,13,15-16H2,(H,25,26)

InChI Key

JLQBQSZIXGRWKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)O)OCC3=CC=CC=C3

Origin of Product

United States

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